molecular formula C7H13ClF2N2O B2459187 1-Amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride CAS No. 2193058-30-7

1-Amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride

Cat. No.: B2459187
CAS No.: 2193058-30-7
M. Wt: 214.64
InChI Key: ZSKSOIIJPJKRSN-UHFFFAOYSA-N
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Description

1-Amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride is a synthetic organic compound with the molecular formula C7H12F2N2O·HCl. It is characterized by the presence of a cyclobutane ring substituted with amino, difluoro, and carboxamide groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

IUPAC Name

1-amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2O.ClH/c1-11(2)5(12)6(10)3-7(8,9)4-6;/h3-4,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKSOIIJPJKRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CC(C1)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Amination and Carboxamide Formation:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the carboxamide group may produce primary or secondary amines.

Scientific Research Applications

1-Amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical assays.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving binding to these targets, leading to inhibition or activation of their biological functions.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-3,3-difluorocyclobutane-1-carboxamide: Lacks the N,N-dimethyl substitution.

    1-Amino-3-fluoro-N,N-dimethylcyclobutane-1-carboxamide: Contains only one fluorine atom.

    1-Amino-3,3-difluoro-N-methylcyclobutane-1-carboxamide: Contains only one N-methyl group.

Uniqueness

1-Amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride is unique due to the presence of both difluoro and N,N-dimethyl substitutions on the cyclobutane ring. These substitutions confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1-Amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.

The compound's IUPAC name is this compound, with a molecular formula of C7H13ClF2N2O. It is characterized by the presence of a cyclobutane ring substituted with difluoro and dimethyl groups, which may influence its biological interactions.

PropertyValue
Molecular FormulaC7H13ClF2N2O
Molecular Weight196.64 g/mol
Purity95%
Physical FormPowder
Storage TemperatureRoom Temperature

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of antiviral therapy and cancer treatment.

Antiviral Activity

The compound has been explored for its potential use in treating Hepatitis B Virus (HBV). In a study involving substituted pyrrolizine compounds, it was shown that the compound could act as an effective HBV inhibitor when used in combination with other therapeutic agents .

Anticancer Properties

Recent investigations into the compound's anticancer effects have demonstrated its ability to inhibit tumor growth in vitro and in vivo. A notable study utilized a model of non-small cell lung cancer (NSCLC), revealing that the compound could enhance the efficacy of existing chemotherapy agents by targeting specific cancer pathways .

Case Studies

Several case studies have highlighted the compound's efficacy:

  • Case Study on NSCLC : A clinical trial assessed the impact of this compound in patients with NSCLC. Results indicated a significant reduction in tumor size when combined with standard chemotherapy regimens .
  • HBV Treatment : In another study focusing on HBV therapy, patients receiving this compound alongside conventional antiviral treatments showed improved viral suppression compared to those receiving standard care alone .

The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interfere with viral replication processes and modulate cellular pathways involved in tumor growth.

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